
1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is an organic compound with the CAS Number: 2411306-06-2 . It has a molecular weight of 171.62 . The IUPAC name for this compound is 1-(1,1-difluoroethyl)cyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is 1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Diastereo- and Enantioselective Synthesis : The development of synthetic methods for producing polysubstituted aminocyclobutanes and aminocyclopropanes, including compounds similar to "1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride," is of great importance due to their presence in biologically active compounds. One study describes a highly diastereo- and enantioselective synthesis of these compounds through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method shows enhanced reactivity and an interesting reversal of regioselectivity in certain cases, providing valuable insights into the synthesis of complex cyclobutane derivatives (Feng et al., 2019).
Gem-Difluorination : Another study focuses on the gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs), leading to the synthesis of gem-difluorocyclobutanes. This method uses commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, highlighting the versatility of cyclobutane cores in medicinal chemistry and their functionalization into valuable building blocks for biologically active molecule synthesis (Lin et al., 2021).
Applications in Medicinal Chemistry and Drug Design
Conformationally Restricted Amino Acids for NMR Studies : The design and synthesis of monofluoro-substituted aromatic amino acids, aiming to serve as conformationally restricted labels for solid-state 19F NMR studies in peptides, offer a novel approach to investigating peptide structures. This work demonstrates how the introduction of cyclobutane derivatives can provide valuable tools for studying membrane-bound peptides without disrupting their conformation (Tkachenko et al., 2014).
Trifluoromethyl-Substituted Analogues : Research on trifluoromethyl-substituted analogues of aminocyclobutane carboxylic acids highlights the synthesis of compounds with significant structural similarities to "1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride." These analogues are synthesized from 1,3-dibromoacetone dimethyl ketal, demonstrating the utility of cyclobutane derivatives in exploring new chemical spaces for drug development (Radchenko et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJQDEDNWKODEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC1)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)
![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2676798.png)

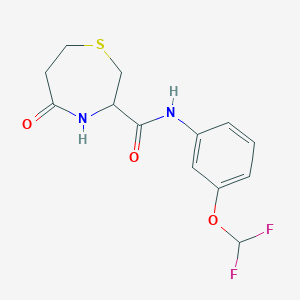
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)
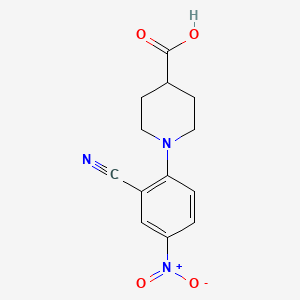
![Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2676808.png)
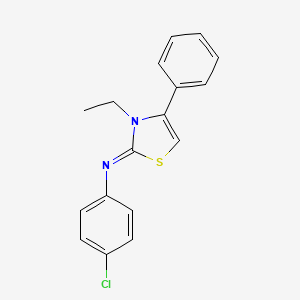

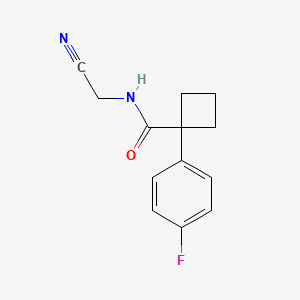
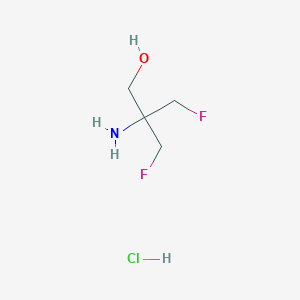
![N-cyclohexyl-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2676818.png)